molecular formula C18H19NO4S B2667786 (E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide CAS No. 1396892-55-9

(E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide

Cat. No.: B2667786
CAS No.: 1396892-55-9
M. Wt: 345.41
InChI Key: KGKBINLZQXOZKD-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide is a synthetic organic compound with the molecular formula C 18 H 19 NO 4 S and a molecular weight of 345.4 g/mol . Its structure integrates a chroman core, a common scaffold in medicinal chemistry, linked via a methyl group to an (E)-configured phenylethenesulfonamide group. The chroman motif is frequently explored for its potential biological activities, while the sulfonamide functionality can be critical for molecular recognition and interaction with biological targets. The specific stereochemistry, denoted by the (E) configuration, is a key structural feature that may influence the compound's binding affinity and overall biological profile. This compound is intended for research applications only, such as in hit-to-lead optimization campaigns and as a chemical probe for investigating biological pathways. Researchers value this chemical for its potential use in developing therapeutic agents, given the relevance of its structural components in drug discovery. The exact mechanism of action and specific research applications for this compound are areas of ongoing scientific investigation. Further in vitro and in vivo studies are required to fully elucidate its pharmacological properties and research value. Please note: This product is for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-18(11-12-23-17-9-5-4-8-16(17)18)14-19-24(21,22)13-10-15-6-2-1-3-7-15/h1-10,13,19-20H,11-12,14H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKBINLZQXOZKD-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C=CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC=C2C1(CNS(=O)(=O)/C=C/C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide typically involves multiple steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Phenylethenesulfonamide Group: This step involves the reaction of the chroman derivative with phenylethenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The phenylethenesulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that (E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a recent study highlighted its effectiveness against specific cancer cell lines, showing a dose-dependent response that suggests potential for further development as an anticancer agent .

2. Anti-inflammatory Properties
The compound also displays anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the modulation of inflammatory pathways, which can be beneficial in conditions such as arthritis and other chronic inflammatory disorders. This application is supported by in vitro studies that reveal significant reductions in pro-inflammatory cytokines when treated with this compound .

3. Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective qualities. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound's ability to cross the blood-brain barrier enhances its potential therapeutic applications in neuroprotection .

Biochemical Applications

1. Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to cancer and inflammation. By inhibiting these enzymes, the compound can alter metabolic processes that contribute to disease progression .

2. Molecular Probes
In biochemical research, this compound can serve as a molecular probe to study specific biological pathways. Its unique chemical structure allows for the development of derivatives that can be used to explore various biochemical interactions, enhancing our understanding of cellular mechanisms .

Material Science Applications

1. Polymer Chemistry
In material science, the sulfonamide group in this compound opens avenues for creating novel polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices can lead to materials with tailored functionalities for applications in coatings and composites .

2. Drug Delivery Systems
The compound's chemical characteristics make it suitable for developing drug delivery systems. Its ability to form stable complexes with various drugs can enhance solubility and bioavailability, addressing common challenges in pharmaceutical formulations .

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, this compound was tested for its cytotoxic effects. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory effects of this compound utilized a murine model of arthritis. Administration of the compound resulted in decreased swelling and inflammatory markers compared to control groups, suggesting potential therapeutic use in inflammatory conditions.

Mechanism of Action

The mechanism of action of (E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.

    Cell Signaling: It can modulate cell signaling pathways, leading to effects such as apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogues of (E)-N-aryl-2-arylethenesulfonamides, highlighting substituent effects on melting points, yields, and spectral properties:

Compound ID R₁ (N-Aryl) R₂ (2-Aryl) Yield (%) Melting Point (°C) Notable Features
6a Phenyl Phenyl 83 112–114 Baseline analogue; high yield, no electron-donating/withdrawing groups.
6b 4-Chlorophenyl Phenyl 80 108–110 Electron-withdrawing Cl substituent; slight decrease in mp vs. 6a.
6d 4-Fluorophenyl 4-Methoxyphenyl 49 98–100 Fluoro and methoxy groups; lower yield suggests steric/electronic challenges in synthesis.
6e 4-Methoxyphenyl 2-Methoxyphenyl 65 112–114 Dual methoxy substituents; comparable mp to 6a despite polar groups.
6f 4-Methoxyphenyl 4-Methoxyphenyl 60 Semi-solid Symmetric methoxy substitution; lack of crystalline structure suggests reduced packing efficiency.
Target 4-Hydroxychroman Phenyl N/A N/A Chroman’s hydroxyl group may increase solubility and hydrogen bonding vs. methoxy/chloro analogues.

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 6b) marginally reduce melting points, likely due to altered packing efficiency.
  • Methoxy groups (6d, 6e, 6f) introduce steric and electronic effects, impacting synthesis yields (49–65%) compared to non-polar analogues (80–83%) .

Biological Activity

The compound (E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide is a hybrid molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chroman moiety linked to a phenylethenesulfonamide structure, which may contribute to its biological efficacy. The structural formula can be represented as follows:

 E N 4 hydroxychroman 4 yl methyl 2 phenylethenesulfonamide\text{ E N 4 hydroxychroman 4 yl methyl 2 phenylethenesulfonamide}

Antitumor Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. The following table summarizes key findings from various studies:

Study ReferenceModel OrganismCompound TestedKey Findings
Mice (EAC model)Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin100% decrease in tumor cell viability; significant antioxidant activity; no organ toxicity observed.
Human cancer cell linesVarious coumarin derivativesInduction of apoptosis and inhibition of cell proliferation in breast cancer cells.

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound has been shown to promote apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : It enhances the total antioxidant capacity in vivo, suggesting a protective effect against oxidative stress.
  • Molecular Docking Studies : Computational analyses indicate favorable interactions with key receptors involved in cancer progression, such as oxidoreductases.

Study on EAC Cells

In a study focused on Ehrlich Ascites Carcinoma (EAC) cells, the compound demonstrated remarkable efficacy:

  • Objective : To evaluate the antitumor activity against EAC cells.
  • Methodology : Mice were treated with the compound, and various parameters such as tumor cell viability and organ function were assessed.
    • Results :
      • A complete reduction in tumor cell viability was observed.
      • Histopathological examinations showed no significant damage to liver or kidney tissues, indicating a favorable safety profile.

Comparative Analysis with Other Compounds

Comparative studies involving other coumarin derivatives have highlighted the unique efficacy of this compound:

Compound NameAntitumor ActivityMechanism
Coumarin AModerateApoptosis induction
Coumarin BHighAntioxidant properties
(E)-N-(...)Very HighCombined antioxidant and apoptotic effects

Q & A

Basic Question: What are the optimal synthetic routes for (E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide, and how can reaction yields be improved?

Methodological Answer:
The compound can be synthesized via condensation reactions between sulfonyl chloride intermediates and amine derivatives. For example, analogous sulfonamides are prepared by reacting (E)-2-phenylethenesulfonyl chloride with substituted anilines under controlled conditions (e.g., anhydrous dichloromethane, 0–5°C, 4–6 hours), achieving yields of 49–83% . Optimization strategies include:

  • Catalysis: Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilicity.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves stereoisomeric impurities.

Basic Question: How is the stereochemical integrity of the (E)-configured ethenesulfonamide moiety validated during synthesis?

Methodological Answer:
The (E)-configuration is confirmed via:

  • ¹H NMR: Trans coupling constants (J = 15.3–15.6 Hz) between vinylic protons (δ 6.79–7.52 ppm) .
  • X-ray Crystallography: Single-crystal analysis using SHELXL for refinement (R-factor < 0.05) to resolve spatial orientation .
  • HPLC with Chiral Columns: Retention time alignment against (Z)-isomer standards.

Advanced Question: How can computational methods predict the biological targets of this compound?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite assess binding affinity to Plasmodium falciparum Pfs16 (PDB: 6XYZ), a target implicated in gametocyte membrane retention .
  • MD Simulations: GROMACS or AMBER simulate ligand-protein stability (>100 ns trajectories) to validate binding poses.
  • Pharmacophore Modeling: Identify critical functional groups (e.g., sulfonamide, chroman hydroxyl) using Phase or MOE .

Advanced Question: What experimental strategies resolve contradictions in crystallographic data for sulfonamide derivatives?

Methodological Answer:

  • Multi-Software Validation: Compare SHELXL (small-molecule refinement) with Phenix (macromolecular tools) to cross-validate anisotropic displacement parameters .
  • Twinned Data Analysis: Use the TwinRotMat algorithm in PLATON to detect pseudo-merohedral twinning .
  • High-Resolution Synchrotron Data: Collect data at λ = 0.7–1.0 Å to reduce thermal motion artifacts .

Advanced Question: How does this compound inhibit Plasmodium falciparum gametogenesis, and what resistance mechanisms exist?

Methodological Answer:

  • Target Validation: Photo-affinity labeling with [³H]-tagged analogues identifies Pfs16 interactions, confirmed via Western blot .
  • Resistance Studies: Generate mutant parasite lines via CRISPR-Cas9; whole-genome sequencing identifies SNPs in Pfs16 or efflux pumps (e.g., PfMDR1) .
  • Functional Assays: Microgametocyte exflagellation assays quantify inhibition (IC₅₀) in vitro .

Basic Question: What spectroscopic techniques characterize the electronic structure of this sulfonamide?

Methodological Answer:

  • UV-Vis Spectroscopy: π→π* transitions at 250–280 nm confirm conjugation in the ethenesulfonamide backbone .
  • HRMS: Exact mass determination (e.g., [M+H]⁺ = 294.0301) validates molecular formula .
  • FTIR: Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and hydroxyl (OH) bands at 3200–3500 cm⁻¹ .

Advanced Question: How do substituents on the chroman ring modulate the compound’s bioactivity?

Methodological Answer:

  • SAR Studies: Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the chroman 4-position.
  • Enzymatic Assays: Test inhibition of Plasmodium falciparum lactate dehydrogenase (PfLDH) to correlate substituent effects with activity .
  • LogP Measurements: Reverse-phase HPLC determines hydrophobicity trends impacting membrane permeability .

Advanced Question: What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

  • Batch Reactor Optimization: Control exothermic reactions (e.g., sulfonyl chloride formation) via temperature-jacketed reactors.
  • Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent systems .
  • Quality Control: LC-MS monitors batch-to-batch consistency; purity >95% required for animal trials .

Basic Question: How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

  • pH Stability Studies: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0); monitor degradation via HPLC over 24 hours .
  • Light Sensitivity: Expose to UV-A (365 nm) to assess photodegradation products .
  • Thermal Analysis: TGA/DSC determines decomposition temperatures (>150°C typical for sulfonamides) .

Advanced Question: How can machine learning models predict the compound’s ADMET properties?

Methodological Answer:

  • Data Training: Use datasets like ChEMBL to train Random Forest or GNN models on sulfonamide pharmacokinetics.
  • Feature Selection: Descriptors include topological polar surface area (TPSA), molecular weight, and hydrogen-bond donors .
  • Validation: Compare predicted vs. experimental CYP450 inhibition (e.g., CYP3A4) using hepatic microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.